molecular formula C11H20N4O2 B1481834 6-(2-aminoethoxy)-N-(1-methoxypropan-2-yl)-2-methylpyrimidin-4-amine CAS No. 2098006-79-0

6-(2-aminoethoxy)-N-(1-methoxypropan-2-yl)-2-methylpyrimidin-4-amine

Cat. No.: B1481834
CAS No.: 2098006-79-0
M. Wt: 240.3 g/mol
InChI Key: DNGMZPXQXCMTEC-UHFFFAOYSA-N
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Description

6-(2-aminoethoxy)-N-(1-methoxypropan-2-yl)-2-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C11H20N4O2 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • A study detailed the general synthesis of 4-aryloxy-6-methylpyrimidin-2-amines, highlighting methodologies that could potentially apply to the synthesis or derivatization of the compound . The main fragmentation pathway under positive electrospray ionization was also explored, providing insight into the chemical behavior of similar compounds (Erkin et al., 2015).
  • Another study investigated the ring transformations in reactions of heterocyclic halogeno compounds with nucleophiles, which could be relevant for understanding potential transformations of the compound under study (Hertog et al., 2010).

Chemical Reactions and Properties

  • Research on hydrogen bonding in related pyrimidine compounds sheds light on the importance of hydrogen bonding in determining molecular structure and stability. Such insights are crucial for understanding the chemical and physical properties of pyrimidine derivatives (Glidewell et al., 2003).
  • A study on the synthesis and thermolysis of chlorethoxypyrimidines provided information on the chemical behavior of pyrimidine derivatives under thermal conditions, which could inform the stability and reactivity of similar compounds (Dovlatyan et al., 1996).

Properties

IUPAC Name

6-(2-aminoethoxy)-N-(1-methoxypropan-2-yl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2/c1-8(7-16-3)13-10-6-11(17-5-4-12)15-9(2)14-10/h6,8H,4-5,7,12H2,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGMZPXQXCMTEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OCCN)NC(C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2-aminoethoxy)-N-(1-methoxypropan-2-yl)-2-methylpyrimidin-4-amine
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6-(2-aminoethoxy)-N-(1-methoxypropan-2-yl)-2-methylpyrimidin-4-amine
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6-(2-aminoethoxy)-N-(1-methoxypropan-2-yl)-2-methylpyrimidin-4-amine
Reactant of Route 6
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6-(2-aminoethoxy)-N-(1-methoxypropan-2-yl)-2-methylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.